molecular formula C24H18N2OS B6173187 N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide CAS No. 931209-79-9

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide

Cat. No.: B6173187
CAS No.: 931209-79-9
M. Wt: 382.5
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Description

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry. This compound features a naphthalene moiety linked to a phenothiazine core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide typically involves the reaction of naphthalen-1-ylmethylamine with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Formation of N-substituted phenothiazine derivatives.

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthalenemethylamine
  • N-(cyano(naphthalen-1-yl)methyl)benzamide
  • N-(pyridin-2-yl)amides

Uniqueness

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide stands out due to its unique combination of a naphthalene moiety and a phenothiazine core. This structural feature imparts distinct photophysical and chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

931209-79-9

Molecular Formula

C24H18N2OS

Molecular Weight

382.5

Purity

95

Origin of Product

United States

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